molecular formula C27H29NO2 B14514488 (6-cyanonaphthalen-2-yl) 4-nonylbenzoate CAS No. 62622-37-1

(6-cyanonaphthalen-2-yl) 4-nonylbenzoate

Cat. No.: B14514488
CAS No.: 62622-37-1
M. Wt: 399.5 g/mol
InChI Key: KJIKLHDJOGGDIG-UHFFFAOYSA-N
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Description

(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is a chemical compound known for its unique structure and properties It consists of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester linked to a nonyl chain at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-nonylbenzoic acid with 6-cyanonaphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate involves its interaction with specific molecular targets. The cyano group and aromatic rings allow the compound to engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a shorter alkyl chain.

    (6-Cyanonaphthalen-2-yl) 4-ethylbenzoate: Another analog with a different alkyl chain length.

Uniqueness

(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is unique due to its specific combination of a long nonyl chain and a cyano-substituted naphthalene ring. This structure imparts distinct physicochemical properties, such as solubility and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

62622-37-1

Molecular Formula

C27H29NO2

Molecular Weight

399.5 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) 4-nonylbenzoate

InChI

InChI=1S/C27H29NO2/c1-2-3-4-5-6-7-8-9-21-10-13-23(14-11-21)27(29)30-26-17-16-24-18-22(20-28)12-15-25(24)19-26/h10-19H,2-9H2,1H3

InChI Key

KJIKLHDJOGGDIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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